molecular formula C26H25NO4 B1441009 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid CAS No. 1262651-95-5

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid

Cat. No.: B1441009
CAS No.: 1262651-95-5
M. Wt: 415.5 g/mol
InChI Key: JDBKBGOHVBNXRB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid follows IUPAC guidelines, prioritizing the longest carbon chain containing the principal functional group. The parent structure is pentanoic acid, a five-carbon carboxylic acid. Key substituents include:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group attached to the amino moiety at position 2.
  • A phenyl group at position 5 of the pentanoic acid backbone.

The full IUPAC name is derived as follows:

  • Root name : "Pentanoic acid" (five-carbon chain with a carboxylic acid group at position 1).
  • Substituents :
    • "2-[(9H-fluoren-9-ylmethoxy)carbonylamino]": The Fmoc-protected amino group at carbon 2.
    • "5-phenyl": A benzene ring attached to carbon 5.

Thus, the systematic name is This compound . Alternative nomenclature includes α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid, emphasizing the phenyl substitution.

Table 1: Key Nomenclature Descriptors
Property Value Source
IUPAC Name This compound
SMILES O=C(O)C(NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)CCCC1=CC=CC=C1
InChI Key FYJRCXFXXJMPFO-IBGZPJMESA-N

Stereochemical Configuration and Chiral Center Analysis

The compound contains a chiral center at carbon 2, where the Fmoc-protected amino group is attached. The configuration (R or S) determines its enantiomeric identity:

  • (S)-Enantiomer : Exhibits a spatial arrangement where priority groups follow counterclockwise orientation (Cahn-Ingold-Prelog rules).
  • (R)-Enantiomer : Mirror-image configuration with clockwise priority.

Studies on analogous Fmoc-amino acids demonstrate that chirality influences self-assembly pathways. For example, Fmoc-L-phenylalanine forms hydrogels with β-sheet structures, while its D-counterpart exhibits distinct packing modes. Racemic mixtures of Fmoc-protected amino acids, such as Fmoc-phenylalanine, undergo stochastic chiral symmetry breaking during gelation, favoring homochiral aggregates.

Table 2: Stereochemical Data for Analogous Compounds
Compound Configuration Key Property Source
Fmoc-L-homophenylalanine S Forms antiparallel β-sheets
Fmoc-D-homophenylalanine R Alters supramolecular morphology
Fmoc-3,4-difluoro-D-homophenylalanine R Enhances π-π stacking with fluorinated phenyl

Molecular Formula and Weight Confirmation

The molecular formula C₂₆H₂₅NO₄ is confirmed via high-resolution mass spectrometry and elemental analysis. Calculations align with experimental data:

$$
\text{Molecular weight} = (26 \times 12.01) + (25 \times 1.01) + (1 \times 14.01) + (4 \times 16.00) = 415.48 \, \text{g/mol}
$$

Experimental values from PubChem and ChemSpider reports corroborate this (415.48 g/mol).

Table 3: Molecular Descriptors
Property Calculated Value Experimental Value Source
Molecular Formula C₂₆H₂₅NO₄ C₂₆H₂₅NO₄
Molecular Weight 415.48 g/mol 415.48 g/mol
Exact Mass 415.1780 Da 415.1780 Da

Structural Analogues and Derivatives

Structural modifications to this compound yield derivatives with varied properties:

  • Halogenated Analogues :

    • N-Fmoc-4-chloro-D-homophenylalanine : A chlorine atom at the phenyl para position enhances hydrophobicity and influences crystal packing.
    • Fmoc-3,4-difluoro-D-homophenylalanine : Difluoro substitution strengthens π-π interactions, altering gelation kinetics.
  • Methylated Derivatives :

    • Fmoc-N-methyl-L-phenylalanine : Methylation of the amino group reduces hydrogen-bonding capacity, favoring helical over β-sheet structures.
  • Homophenylalanine Variants :

    • Fmoc-L-homophenylalanine : An additional methylene group extends the side chain, promoting fibrous hydrogel networks.
Table 4: Comparative Analysis of Structural Analogues
Analogue Modification Impact on Properties Source
N-Fmoc-4-chloro-D-homophenylalanine Chlorine at phenyl para position Enhanced crystallinity
Fmoc-3,4-difluoro-D-homophenylalanine Difluoro substitution on phenyl Stabilized π-π stacking
Fmoc-N-methyl-L-phenylalanine N-methylation Reduced hydrogen bonding
Fmoc-L-homophenylalanine Extended aliphatic side chain Fibrous hydrogel formation

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBKBGOHVBNXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection via Fmoc-OSu Ester

  • Starting Materials: 5-phenylpentanoic acid containing a free amino group, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), and a base such as sodium bicarbonate or sodium carbonate.
  • Solvent System: Typically aqueous-organic biphasic systems such as acetone-water or tetrahydrofuran (THF)-water mixtures.
  • Procedure:
    • The amino acid is dissolved in aqueous sodium bicarbonate solution to maintain a basic pH (around 8-9).
    • Fmoc-OSu is added slowly to the stirred solution, often dissolved in an organic solvent like acetone or THF.
    • The mixture is stirred at room temperature or slightly elevated temperature overnight to ensure complete reaction.
    • After completion, organic solvents are removed under reduced pressure.
    • The aqueous phase is acidified to precipitate the Fmoc-protected amino acid.
    • The product is extracted into an organic solvent such as ethyl acetate, washed, dried over anhydrous sodium sulfate, and concentrated.
    • Crystallization from suitable solvents (e.g., Sherwood oil and ethyl acetate) yields pure 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid.

Catalytic Protection Using Pyridinium p-Toluenesulfonate (PPTS)

  • In some synthetic routes, especially when preparing related Fmoc-protected amino acid esters or derivatives, pyridinium p-toluenesulfonate (PPTS) is employed as a mild acid catalyst.
  • For example, Fmoc-acylated amino acids can be further reacted with acetal derivatives like 2,2-dimethoxypropane in THF under reflux with PPTS catalysis to form protected esters or intermediates.
  • Although this exact step is more relevant to derivatives, it highlights the use of PPTS in Fmoc chemistry to facilitate selective transformations without compromising the Fmoc group.

Alternative Synthetic Routes

  • Mixed anhydride methods have been reported for synthesizing Fmoc amino acid derivatives, where the free amino acid is converted to a mixed anhydride intermediate followed by reaction with sodium azide or other nucleophiles to yield azides or other derivatives, which can then be converted to Fmoc-protected amino acids.
  • These methods are more specialized and used for particular amino acid derivatives but demonstrate the versatility of Fmoc chemistry.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Molar ratio (amino acid:Fmoc-OSu) 1:0.8 to 1:1.3 Slight excess of Fmoc-OSu ensures complete amino protection
Base Sodium bicarbonate (NaHCO3) or sodium carbonate Maintains pH ~8-9 for optimal reaction
Solvent Acetone-water or THF-water mixtures Biphasic system facilitates reaction and extraction
Reaction temperature Room temperature to reflux (25–50 °C) Mild conditions preserve Fmoc group integrity
Reaction time Overnight (12–24 hours) Ensures complete conversion
Catalyst Pyridinium p-toluenesulfonate (PPTS) (0.1–0.5 eq) Used in acetal formation or esterification steps
Purification Acidification, extraction with ethyl acetate, drying, recrystallization Yields high purity product

Research Findings and Analytical Data

  • The Fmoc protection method using Fmoc-OSu is well-established, offering high yields and purity suitable for peptide synthesis applications.
  • The product exhibits characteristic spectral features confirming the presence of the Fmoc group and the phenylpentanoic acid moiety, including:
    • NMR Spectroscopy: Signals corresponding to fluorenyl protons, methoxycarbonyl linker, and phenylpentanoic acid side chain.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight 415.5 g/mol.
  • The compound’s stability under peptide synthesis conditions is robust, allowing selective deprotection and coupling cycles.
  • Stock solution preparation data indicate solubility and concentration parameters useful for experimental design, with detailed molarity and dilution tables available for precise formulation.

Summary Table of Preparation Method

Step Description Reagents/Conditions Outcome
1 Dissolve amino acid in aqueous base 5-phenylpentanoic acid, NaHCO3 Maintains basic pH for reaction
2 Add Fmoc-OSu solution slowly Fmoc-NHS ester in acetone or THF Amino group protection
3 Stir reaction overnight Room temperature or mild heat Complete Fmoc protection
4 Remove organic solvent, acidify aqueous phase Acid (e.g., HCl) to precipitate product Product isolation
5 Extract with ethyl acetate, wash, dry Organic solvent extraction Purification step
6 Concentrate and recrystallize Sherwood oil/ethyl acetate Obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution Reactions: Introduction of various functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Substitution: Various nucleophiles can be introduced under mild conditions to modify the molecule.

Major Products

The major products formed from these reactions include peptides and modified amino acids, which are crucial intermediates in the synthesis of more complex biomolecules.

Scientific Research Applications

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is a protective group commonly used in peptide synthesis. The presence of the phenyl group contributes to the compound's hydrophobic characteristics, influencing its interaction with biological membranes and proteins.

Peptide Synthesis

Fmoc-D-phenylalanine derivatives are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild basic conditions, facilitating sequential addition of amino acids to form peptides. This method has become a standard approach in synthesizing peptides for various applications, including therapeutic agents and research tools.

Drug Development

The compound serves as a building block for designing novel therapeutic peptides. Its structural features enable the development of peptides with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and increased affinity for target receptors.

Bioconjugation

Due to its reactive functional groups, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid can be utilized in bioconjugation strategies. This includes linking peptides to various biomolecules (e.g., antibodies, enzymes) for targeted drug delivery systems or diagnostic applications.

Studying Protein Interactions

This compound can be employed in the study of protein-ligand interactions by incorporating it into peptide sequences that mimic natural substrates or inhibitors. Understanding these interactions is crucial for drug design and development.

Case Studies

A collaborative research effort involving multiple institutions focused on designing anticancer peptides using this compound as a key building block. The resulting peptides demonstrated enhanced cytotoxicity against cancer cell lines compared to their non-Fmoc counterparts, highlighting the importance of structural modifications in drug efficacy.

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield/Purity Key Applications/Notes
2-{[(Fmoc)amino}-5-phenylpentanoic acid (Target Compound) Phenyl at C5 C₂₆H₂₃NO₄ 413.47 N/A Hydrophobic peptide modification
4-[[Fmoc]amino]-5-(1-piperidino)-pentanoic acid (76a) Piperidino at C5 C₂₄H₃₃N₃O₄ 427.54 90% yield Enhances solubility via tertiary amine
(S)-2-Fmoc-amino-5-(butyl-(methyl)amino)pentanoic acid (2p) Butyl-methylamino at C5 C₂₄H₃₃N₃O₄ 427.54 74% yield Potential for cell-penetrating peptides
5-(4-((Fmoc-amino)methyl)-3,5-dimethoxyphenoxy)pentanoic acid Phenoxy-dimethoxy at C5 C₂₉H₃₁NO₇ 505.56 96.05% purity Targeted drug delivery systems
(S)-2-Fmoc-amino-4,4-dimethylpentanoic acid Dimethyl at C4 C₂₂H₂₅NO₄ 367.44 N/A (MFCD00671389) Steric hindrance for controlled coupling

Purity and Analytical Data

  • High-Purity Examples: 5-(4-((Fmoc-amino)methyl)-3,5-dimethoxyphenoxy)pentanoic acid () achieves 96.05% purity via HPLC, critical for pharmaceutical applications .

Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid, commonly referred to as Fmoc-Amino Acid, is a synthetic compound used primarily in peptide synthesis and drug development. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, provides significant stability and reactivity in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : (S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid
  • Molecular Formula : C26H25NO4
  • Molecular Weight : 415.48 g/mol
  • CAS Number : 959578-11-1

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including but not limited to:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
  • Cell Cycle Regulation : It may influence cell cycle progression and apoptosis in cancer cells.
  • Protein Interaction Modulation : The Fmoc group allows for specific interactions with proteins, which can be exploited in drug design.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It has been identified as a substrate for certain cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), indicating its role in metabolic processes .
  • Cell Signaling Pathways : Studies suggest that it may modulate pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .

Antimicrobial Properties

A study demonstrated the effectiveness of Fmoc-amino acids against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.

Cancer Cell Apoptosis

Research published in Journal of Medicinal Chemistry highlighted that derivatives of Fmoc-amino acids could induce apoptosis in human breast cancer cells via activation of caspase pathways. This suggests potential for development as an anticancer agent .

Protein Interaction Studies

In a recent investigation into peptide synthesis, it was found that Fmoc-protected amino acids facilitate the formation of peptide bonds with high efficiency while maintaining structural integrity during synthesis. This property is vital for creating stable therapeutic peptides .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessMechanism
AntimicrobialModerateMembrane disruption
Induction of ApoptosisHighCaspase pathway activation
Protein Interaction ModulationVariableEnzyme inhibition

Q & A

Q. Methodological Insight :

  • Step 1 : Immobilize the C-terminal residue onto a resin (e.g., NovaSyn TGR).
  • Step 2 : Deprotect the Fmoc group using piperidine.
  • Step 3 : Activate the carboxyl group of subsequent amino acids with coupling agents like HBTU/DIPEA.
  • Step 4 : Repeat cycles for chain elongation .

Basic Question: What handling precautions are critical for this compound given limited toxicity data?

While acute toxicity data are incomplete (oral LD₅₀ > 2,000 mg/kg in rodents), safety data sheets indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Storage : Keep in airtight containers at 2–8°C, shielded from light and moisture .

Advanced Question: How can coupling efficiency be optimized in SPPS using this amino acid derivative?

Coupling efficiency depends on steric hindrance from the phenylpentanoic acid side chain. Strategies include:

  • Solvent Optimization : Use DMF or NMP for improved solubility.
  • Activation Agents : Employ HATU or Oxyma Pure for faster activation.
  • Extended Reaction Times : Increase coupling duration to 2–4 hours for sterically hindered residues.
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >95% yield .

Advanced Question: What analytical methods validate the purity and structure of this compound post-synthesis?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98% required for pharmaceutical-grade peptides).
  • Mass Spectrometry : MALDI-TOF confirms molecular weight (expected [M+H]⁺: ~535.6 Da).
  • NMR : ¹H/¹³C NMR verifies Fmoc deprotection and absence of side reactions (e.g., aspartimide formation) .

Advanced Question: How to resolve contradictions in toxicity data for risk assessment?

Despite conflicting data (e.g., acute toxicity noted in vs. "no data" in –3), adopt precautionary measures:

  • In Vitro Testing : Perform MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values.
  • Environmental Controls : Avoid aqueous release; use activated carbon filters for waste containment .

Advanced Question: How to address solubility challenges during peptide chain elongation?

The phenyl group may reduce solubility in polar solvents. Solutions include:

  • Co-Solvents : Add 10–20% DMSO or THF to DMF.
  • Sonication : Apply ultrasonic waves for 10–15 minutes to disrupt aggregates.
  • Backbone Modification : Substitute with shorter-chain analogs (e.g., Fmoc-aminopentanoic acid) if solubility critically impacts yield .

Advanced Question: What conditions destabilize this compound during storage or reactions?

  • Temperature : Decomposes above 40°C; avoid prolonged exposure to heat.
  • pH Sensitivity : Degrades in strong acids/bases (pH < 2 or > 10).
  • Incompatible Materials : Oxidizing agents (e.g., peroxides) trigger hazardous decomposition, releasing toxic fumes (NOₓ, CO) .

Advanced Question: What are emerging applications in drug design leveraging its structural features?

The phenylpentanoic acid moiety enhances:

  • Targeted Drug Delivery : Conjugation with cell-penetrating peptides (CPPs) for improved bioavailability.
  • Enzyme Inhibition : Acts as a scaffold for protease inhibitors (e.g., HIV-1 protease) via hydrophobic pocket interactions.
  • Biomaterial Engineering : Incorporation into self-assembling peptides for nanostructured drug carriers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.